6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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Overview
Description
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a naturally occurring ellagitannin, a type of polyphenolic compound. It is known for its antimicrobial activity and its role as an inhibitor of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . This compound is found in various plants and has been studied for its potential health benefits and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione can be synthesized through the iodination of 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside . The process involves the following steps:
Iodination: 1,2,3,4-tetra-O-acetyl β-D-xylopyranoside is iodinated to form the intermediate compound.
Deprotection: The intermediate is then deprotected to yield ellagic acid 4-O-xylopyranoside.
Industrial Production Methods: Industrial production of ellagic acid 4-O-xylopyranoside typically involves extraction from natural sources, such as plants rich in ellagitannins. The extraction process includes:
Plant Material Collection: Harvesting plant materials containing ellagitannins.
Extraction: Using solvents like ethanol or methanol to extract the ellagitannins.
Purification: Purifying the extract through techniques like chromatography to isolate ellagic acid 4-O-xylopyranoside.
Chemical Reactions Analysis
Types of Reactions: 6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Hydrolysis of ellagitannins can yield ellagic acid and its glycosides.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or enzymatic conditions are typically used for hydrolysis.
Major Products:
Oxidation Products: Various oxidized derivatives of ellagic acid.
Hydrolysis Products: Ellagic acid and its glycosides.
Scientific Research Applications
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has several scientific research applications:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in studying bacterial inhibition.
Xanthine Oxidase Inhibition: Its role as a xanthine oxidase inhibitor is significant in research related to gout and hyperuricemia.
Anti-inflammatory Properties: It has been studied for its potential to inhibit inflammatory responses.
Cancer Research: Ellagic acid derivatives, including ellagic acid 4-O-xylopyranoside, have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
Mechanism of Action
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione exerts its effects through several mechanisms:
Xanthine Oxidase Inhibition: It inhibits xanthine oxidase, reducing the production of uric acid and reactive oxygen species.
Antimicrobial Action: It disrupts microbial cell walls and inhibits essential enzymes in bacteria.
Anti-inflammatory Mechanism: It modulates inflammatory pathways by inhibiting key enzymes and cytokines.
Anticancer Mechanism: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic proteins (Bcl-2).
Comparison with Similar Compounds
- Ellagic acid
- 3-O-methylellagic acid 4-O-β-D-xylopyranoside
- 3,3’-Di-O-methylellagic acid 4’-O-β-D-xylopyranoside
- 3,4’-Di-O-methylellagic acid
- 3,8-Di-O-methylellagic acid
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione stands out due to its unique combination of antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
139163-18-1 |
---|---|
Molecular Formula |
C19H14O12 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11+,14-,19+/m1/s1 |
InChI Key |
KNURQRIPZJJYQO-PJIMMEPBSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |
139163-18-1 | |
Synonyms |
EABXP ellagic acid 4-O-xylopyranoside ellagic acid-4-O-beta-D-xylopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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